molecular formula C12H21ClO2 B3422997 Menthyl 2-chloroacetate CAS No. 27994-88-3

Menthyl 2-chloroacetate

Cat. No.: B3422997
CAS No.: 27994-88-3
M. Wt: 232.74 g/mol
InChI Key: XHQPKRVACXDVNV-OUAUKWLOSA-N
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Description

Menthyl 2-chloroacetate is an organic compound that belongs to the class of esters. It is derived from menthol and chloroacetic acid. This compound is known for its characteristic minty odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Menthyl 2-chloroacetate can be synthesized through the esterification of menthol with chloroacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also involve the use of advanced catalysts, such as resin modified by acidic ionic liquids, to enhance the reaction efficiency and selectivity . The industrial production process is designed to minimize energy consumption and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Menthyl 2-chloroacetate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, to form menthyl glycolate.

    Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form menthol and chloroacetic acid.

    Esterification and Transesterification: this compound can participate in esterification and transesterification reactions to form other esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous medium.

    Hydrolysis: The reaction conditions involve the use of a base, such as sodium hydroxide, and water.

    Esterification and Transesterification: These reactions require an acid catalyst, such as sulfuric acid, and are carried out under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Menthyl glycolate.

    Hydrolysis: Menthol and chloroacetic acid.

    Esterification and Transesterification: Various esters depending on the reactants used.

Scientific Research Applications

Menthyl 2-chloroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of menthyl 2-chloroacetate involves its interaction with biological membranes and enzymes. The ester group in this compound can undergo hydrolysis to release menthol and chloroacetic acid, which can then interact with various molecular targets. Menthol is known to interact with transient receptor potential cation channel subfamily M member 8 (TRPM8) receptors, leading to a cooling sensation. Chloroacetic acid can act as an alkylating agent, modifying proteins and nucleic acids .

Comparison with Similar Compounds

Menthyl 2-chloroacetate can be compared with other similar compounds, such as:

This compound is unique due to its combination of the menthol moiety and the chloroacetate group, which imparts both a characteristic odor and specific reactivity that can be leveraged in various applications.

Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClO2/c1-8(2)10-5-4-9(3)6-11(10)15-12(14)7-13/h8-11H,4-7H2,1-3H3/t9-,10+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQPKRVACXDVNV-OUAUKWLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CCl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601033676
Record name (+/-)-Menthyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27994-88-3
Record name Acetic acid, 2-chloro-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27994-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+/-)-Menthyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of chloroacetyl chloride (6.4 mL, 80 mmol) in 40 mL anhydrous diethyl ether was added dropwise within 2 h to a solution of (−)-menthol (3a) (12.5 g, 80 mmol) and pyridine (6.5 mL, 80 mmol) in anhydrous diethyl ether (160 mL) at 0° C. After warming to RT, the white suspension was stirred for 2 h and the resulting mixture was then filtered. The filtrate was washed with HCl (60 mL, 2 N), saturated. NaHCO3 (60 mL), brine and dried with Na2SO4. Removal of the solvent and drying under vacuum afford (−)-menthyl chloroacetate (4a) (17.64 g, 94%), which was used without further purification. U.S. Pat. No. 4,456,611; Helv. Chim. Acta 1988, 71, 1553.
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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